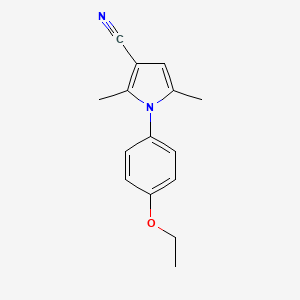

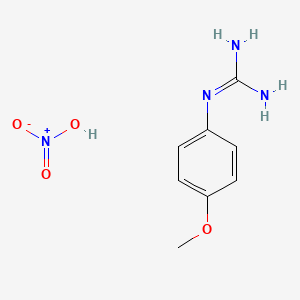

1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Vue d'ensemble

Description

This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s class or family and its role or uses in industry or research would also be discussed.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis

This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these.Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound undergoes. This could include its reactivity, common reaction pathways, and the products it forms.Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting point, boiling point, solubility, stability, and spectral properties.Applications De Recherche Scientifique

-

Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

- Summary of Application : This compound was synthesized as the first representative of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series . It was found that the free acid form predominated in the solution under its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer .

- Methods of Application : The synthesis involved the reaction of 1-azido-4-ethoxybenzene with ethyl 4,4-diethoxy-3-oxobutanoate under base catalysis .

- Results or Outcomes : The target 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid was obtained . According to 1H NMR, cyclic hemiacetal is about 20% .

-

Synthesis, Antioxidant Activity, Antimicrobial Efficacy and Molecular Docking Studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol

- Summary of Application : This compound was synthesized and evaluated for its antioxidant and antimicrobial activities .

- Methods of Application : The synthesis involved the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate and anisidine .

- Results or Outcomes : The synthesized compounds were found to have significant antioxidant and antimicrobial activities . Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds .

-

Biological Potential of Indole Derivatives

- Summary of Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, depending on the specific derivative being synthesized .

- Results or Outcomes : Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

-

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

- Summary of Application : This study involved the synthesis of new N-(p-ethoxyphenyl)-2-azetidinones through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .

- Methods of Application : The synthesis involved the reaction of various compounds with ceric ammonium nitrate .

- Results or Outcomes : The N-dearylated 2-azetidinones were obtained in good to excellent yields .

-

Pharmacological Activities of Schiff Bases with Some Transition Metal Complexes

- Summary of Application : Schiff bases transition metal complexes have received significant attentions in the scientific community for their versatile applications. The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding. Thus, chelation effects will enhance and improve the biological activities of the derivatives of title compound .

- Methods of Application : The synthesis of Schiff base ligands and their complexes with metals Cu (II), Pt (II), Ni (II), Pd (II), Ru (II, III), V (III), Cd (II), Zn (II), Co (II, III) and Mn (II, III) will be presented .

- Results or Outcomes : Most of these derivatives displayed broad range bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory and anticancer activities .

-

- Summary of Application : This compound is listed in the NIST/EPA/NIH Mass Spectral Library, which is a database of mass spectra, retention indices, and spectral data for over 70,000 compounds .

- Methods of Application : The compound can be analyzed using mass spectrometry, a technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in simple and complex mixtures .

- Results or Outcomes : The mass spectra of this compound are available in the library, providing valuable data for analytical chemists .

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety precautions for handling and disposing of the compound would also be discussed.

Orientations Futures

This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or areas where further study is needed.

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-2,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-4-18-15-7-5-14(6-8-15)17-11(2)9-13(10-16)12(17)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJQJJUJUCRZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)

![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)

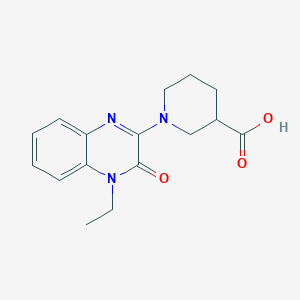

![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)

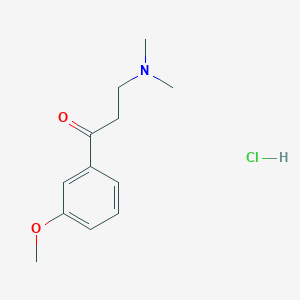

![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)

![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)

![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)

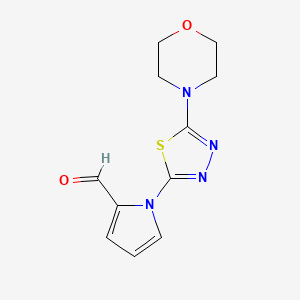

![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)